molecular formula C24H37NaO25S2 B1140613 Neocarratetraose 4(1),4(3)-disulfate disodium salt CAS No. 108347-92-8

Neocarratetraose 4(1),4(3)-disulfate disodium salt

Cat. No.: B1140613
CAS No.: 108347-92-8
M. Wt: 812.66
InChI Key:
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Description

Neocarratetraose 4(1),4(3)-disulfate disodium salt is a sulfated oligosaccharide derived from carrageenan, a natural polysaccharide extracted from red seaweeds

Preparation Methods

Synthetic Routes and Reaction Conditions: Neocarratetraose 4(1),4(3)-disulfate disodium salt is typically prepared enzymatically from κ-carrageenan. The enzymatic process involves the use of specific glycosulphatase enzymes that selectively cleave the sulfate groups from the carrageenan backbone, resulting in the formation of the desired oligosaccharide .

Industrial Production Methods: Industrial production of this compound involves the extraction of κ-carrageenan from red seaweeds, followed by enzymatic treatment to produce this compound. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pH, and enzyme concentration .

Chemical Reactions Analysis

Types of Reactions: Neocarratetraose 4(1),4(3)-disulfate disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of desulfated oligosaccharides.

    Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Desulfated oligosaccharides.

    Substitution: Functionalized oligosaccharides with various substituents.

Scientific Research Applications

Neocarratetraose 4(1),4(3)-disulfate disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of neocarratetraose 4(1),4(3)-disulfate disodium salt involves its interaction with specific molecular targets, such as proteins and enzymes. The sulfate groups on the oligosaccharide backbone play a crucial role in binding to these targets, modulating their activity and function. This interaction can influence various biological pathways, including coagulation and viral replication .

Comparison with Similar Compounds

    Neocarratetraose 4(1)-sulfate sodium salt: A related compound with a single sulfate group, used for similar applications but with different binding properties.

    Carrageenan-derived oligosaccharides: Other sulfated oligosaccharides derived from carrageenan, each with unique structural and functional characteristics.

Uniqueness: Neocarratetraose 4(1),4(3)-disulfate disodium salt is unique due to its specific sulfation pattern, which imparts distinct binding properties and biological activities.

Properties

IUPAC Name

sodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R)-3-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O25S2.Na/c25-1-5-15(48-50(33,34)35)19(10(28)21(32)41-5)46-23-12(30)18-14(8(44-23)4-40-18)45-24-13(31)20(16(6(2-26)42-24)49-51(36,37)38)47-22-11(29)17-9(27)7(43-22)3-39-17;/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38);/q;+1/p-1/t5-,6-,7-,8-,9?,10-,11-,12-,13-,14?,15+,16+,17+,18-,19-,20-,21-,22-,23-,24+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVAARLSIKDHFO-BVHPHYLYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)O)CO)O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)OC4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)O)CO)O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NaO25S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

812.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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